Hemicholinium-15
Overview
Description
Hemicholinium-15, also known as 4,4-Dimethyl-2-hydroxy-2-phenylmorpholinium bromide, is a chemical compound with the empirical formula C12H18BrNO2 . It is related to Hemicholinium-3 (HC3), a drug that blocks the reuptake of choline by the high-affinity choline transporter (ChT) at the presynapse .
Molecular Structure Analysis
The molecular weight of this compound is 288.18 . The SMILES string representation of its structure is [Br-].C[N+]1©CCOC(O)(C1)c2ccccc2 .Physical and Chemical Properties Analysis
This compound is an almost white solid . It has a melting point of 186-188 °C (lit.) .Scientific Research Applications
PET Tracers for High-Affinity Choline Uptake System
Hemicholinium-15 (HC-15) derivatives, [11C]HC-15 and [18F]HC-15, have been synthesized as potential PET tracers for the heart high-affinity choline uptake (HACU) system. These compounds show significant heart uptake, providing clear heart images in PET studies. This research suggests their utility in visualizing heart-related biological processes, although their heart localization appears to be mediated by non-specific processes (Gao et al., 2007).
Cholinergic Site Targeting with Quantum Dots
Cholinomimetic quantum dots, synthesized using this compound, target cholinergic sites. These quantum dots, made of cadmium selenide/zinc selenide/zinc sulfide, are designed for targeting and imaging biological structures, specifically focusing on cholinergic sites due to their conjugation with this compound (Gégout et al., 2012).
Hemicholinium-3 in Spatial Learning Studies
While not directly about HC-15, research on Hemicholinium-3 (a related compound) shows its impact on spatial learning, indicating its potential as a tool for studying cholinergic mechanisms in learning processes. This research provides insights into the broader class of hemicholinium compounds, including HC-15, in the context of cognitive functions (Hagan et al., 2004).
Role in Memory Processes
Hemicholinium-3, closely related to HC-15, has been found to impair the consolidation and reconsolidation of memory in mice, indicating a critical role of central cholinergic mechanisms in memory processes. This study may have implications for the broader understanding of hemicholinium compounds, including HC-15, in memory-related research [(Boccia et al., 2004)](https://consensus.app/papers/memory-consolidation-reconsolidation-inhibitory-boccia/924211cb8f53530da7cf80a59d3a29c8/?utm_source=chatgpt).
Development of Radiolabeled High-Affinity Choline Transporter Inhibitors
Radiolabeled hemicholinium-3, similar to HC-15, has been developed for targeting the high-affinity choline transporter (CHT1) system. These tracers, including [(11)C]hemicholinium-3 and [(18)F]hemicholinium-3, have shown uptake in the heart and tumor tissues in animal models, suggesting their potential application in probing brain, cardiac, and cancer diseases (Zheng et al., 2007).
Choline Transporter and Hemicholinium-3
A study on the murine choline transporter gene disruption indicates the essential role of hemicholinium-3-sensitive choline transporter in sustaining acetylcholine synthesis and release. This research provides insights into the fundamental roles of choline transporters and the potential impact of hemicholinium compounds, including HC-15, in cholinergic neurotransmission (Ferguson et al., 2004).
Mechanism of Action
While the specific mechanism of action for Hemicholinium-15 is not detailed, it is likely similar to that of Hemicholinium-3. Hemicholinium-3 blocks the reuptake of choline by the high-affinity choline transporter (ChT) at the presynapse, which is the rate-limiting step in the synthesis of acetylcholine .
Safety and Hazards
Properties
IUPAC Name |
4,4-dimethyl-2-phenylmorpholin-4-ium-2-ol;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18NO2.BrH/c1-13(2)8-9-15-12(14,10-13)11-6-4-3-5-7-11;/h3-7,14H,8-10H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGRNOCAQVTQAI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCOC(C1)(C2=CC=CC=C2)O)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4303-88-2 | |
Record name | Morpholinium, 2-hydroxy-4,4-dimethyl-2-phenyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4303-88-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hemicholinium-15 bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004303882 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hemicholinium-15 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100754 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4-dimethyl-2-hydroxy-2-phenylmorpholinium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.107 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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